Acetoin-13C4
Description
Significance of Stable Isotope Labeling in Biological Systems
Stable isotope labeling is a sophisticated technique that involves incorporating non-radioactive isotopes into molecules to trace and analyze biological processes. pharmiweb.comcreative-proteomics.com Unlike radioactive isotopes, which decay over time and pose safety risks, stable isotopes remain constant and permit long-term studies without the complications associated with radiation. pharmiweb.comcreative-proteomics.comstudysmarter.co.uk This stability allows for precise measurements and dynamic tracking of molecules through complex biochemical pathways. metsol.compharmiweb.com By replacing a natural atom with its stable isotope counterpart, researchers can monitor a molecule's behavior and interactions within biological systems. pharmiweb.com This is particularly valuable for understanding nutrient utilization, energy production, and biosynthesis. mdpi.com
Rationale for Carbon-13 Enrichment in Metabolic Studies
Carbon-13 (¹³C) is a stable isotope of carbon with an extra neutron compared to the more common carbon-12 (¹²C). pharmiweb.com This difference in mass provides a unique signature that can be detected and quantified using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. pharmiweb.comfrontiersin.org ¹³C is frequently used in metabolic and biochemical studies because carbon forms the backbone of most biological molecules, including carbohydrates, lipids, and proteins. pharmiweb.com
The rationale for using ¹³C enrichment in metabolic studies is multifaceted. Firstly, ¹³C-labeled tracers behave chemically in the same way as their unlabeled counterparts, ensuring that the observed metabolic processes are representative of natural conditions. metsol.com Secondly, the difference in mass allows researchers to distinguish between the introduced labeled substrate and the endogenous metabolites already present in the biological system. tandfonline.com By tracking the incorporation of ¹³C into downstream metabolites, researchers can gain quantitative information about metabolic fluxes – the rates at which metabolites are produced and consumed through specific pathways. nih.govshimadzu.com This provides a more direct understanding of metabolic phenotypes compared to simply measuring metabolite concentrations. shimadzu.comnih.gov
Different labeling patterns of ¹³C within a molecule can provide specific information about the metabolic pathways involved. For example, the position of the ¹³C label in a product molecule can reveal which part of the precursor molecule was incorporated and through which enzymatic reactions it passed. mdpi.comnih.gov Uniformly labeled tracers (e.g., [U-¹³C₆]glucose) are often used to study central carbon metabolism comprehensively, while position-specific labels (e.g., [1-¹³C₁]-pyruvate) can probe the activity of specific enzymes or pathways. mdpi.comnih.gov
Historical Context and Evolution of Tracer-Based Metabolomics
The use of isotopic tracers in metabolic research has evolved significantly since the early applications of radioactive isotopes. Initially, radioactive isotopes like carbon-14 (B1195169) (¹⁴C) were used to trace metabolic pathways due to their ease of detection. However, the inherent risks associated with radioactivity, including the need for specialized handling and disposal, as well as the potential for radiation-induced alterations in biological systems, limited their widespread and long-term application, particularly in human studies. pharmiweb.comcreative-proteomics.comfrontiersin.org
The advent of stable isotopes, such as ¹³C, ¹⁵N, ²H, and ¹⁸O, marked a turning point in metabolic research. pharmiweb.comcreative-proteomics.com These non-radioactive isotopes offered a safe alternative for tracing metabolic processes in a wider range of experimental settings, including in vivo studies in humans. metsol.compharmiweb.comfrontiersin.orgresearchgate.net The development of highly sensitive and accurate analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, has been crucial to the success of stable isotope tracing. metsol.comfrontiersin.orgfrontiersin.org MS allows for the precise measurement of the mass-to-charge ratio of molecules, enabling the detection and quantification of different isotopomers (molecules with the same chemical formula but different isotopic composition). mdpi.comfrontiersin.org NMR spectroscopy provides information about the position of the isotopic label within a molecule, offering detailed insights into the rearrangement of atoms during metabolic transformations. mdpi.comfrontiersin.org
The integration of stable isotope tracing with advancements in computational modeling and bioinformatics has led to the emergence of tracer-based metabolomics and ¹³C metabolic flux analysis (¹³C-MFA). nih.govresearchgate.netshimadzu.comfrontiersin.org These approaches combine experimental labeling data with metabolic network models to quantify intracellular metabolic fluxes, providing a comprehensive picture of how metabolic pathways are operating under different conditions. nih.govshimadzu.com This evolution has transformed metabolic research from simply identifying metabolites to understanding the dynamic flow of matter and energy through biological systems. nih.govnih.gov
Properties
Molecular Formula |
C4H8O2 |
|---|---|
Molecular Weight |
92.06 |
Purity |
95% min. |
Synonyms |
3-Hydroxy-2-butanone |
Origin of Product |
United States |
Biosynthetic Pathways of Acetoin
Central Metabolic Precursors
The biosynthesis of acetoin (B143602) is intimately linked to central carbon metabolism, with pyruvate (B1213749) serving as the direct precursor. ontosight.aimdpi.comnih.gov
Acetoin biosynthesis begins with the condensation of two molecules of pyruvate. ontosight.aimdpi.comresearchgate.net This initial, crucial step is catalyzed by the enzyme acetolactate synthase (ALS). ontosight.ainih.govmdpi.com The product of this condensation is α-acetolactate, a key intermediate. researchgate.netontosight.aimdpi.com In some cases, α-acetolactate can also be converted to diacetyl through non-enzymatic oxidative decarboxylation, particularly in the presence of oxygen. researchgate.netmdpi.comrsc.org Diacetyl can then be reduced to acetoin by diacetyl reductase, which is often the same enzyme as butanediol (B1596017) dehydrogenase. researchgate.netmdpi.complos.org
Pyruvate, the starting substrate for acetoin synthesis, is a central metabolic hub derived from the breakdown of carbohydrates through glycolysis. nih.govmdpi.comasm.orgresearchgate.net Glycolysis converts hexose (B10828440) sugars (like glucose) into pyruvate, generating ATP and NADH. mdpi.comasm.org The pyruvate can then follow several metabolic fates, including entering the TCA cycle for complete oxidation to CO2 under aerobic conditions, being converted to lactate (B86563) or ethanol (B145695) during fermentation, or being diverted to the biosynthesis of amino acids or acetoin. nih.govmdpi.comasm.orgresearchgate.netoup.com
The link between acetoin biosynthesis and glycolysis/TCA cycle intermediates is primarily through the availability of pyruvate. When glycolytic flux is high and the capacity of the TCA cycle is limited (e.g., under anaerobic or microaerobic conditions), pyruvate can accumulate. nih.govasm.orgnih.govasm.org This excess pyruvate can then be channeled into the butanediol pathway, leading to acetoin and 2,3-butanediol (B46004) production. nih.govmdpi.com The conversion of pyruvate to acetoin also plays a role in maintaining the cellular redox balance by regenerating NAD+ from NADH, which is essential for continued glycolytic activity. nih.govmdpi.com
Enzymology of Acetoin Biosynthesis
The core pathway of acetoin biosynthesis involves two key enzymes: acetolactate synthase (ALS) and acetolactate decarboxylase (ALD). Butanediol dehydrogenase (BDH) is also crucial for the interconversion between acetoin and 2,3-butanediol. researchgate.netontosight.aimdpi.comrsc.org
Acetolactate synthase (ALS, EC 2.2.1.6), also known as acetohydroxyacid synthase (AHAS), catalyzes the first committed step in acetoin biosynthesis: the condensation of two pyruvate molecules to form α-acetolactate. ontosight.ainih.govmdpi.comwikipedia.org This enzyme is also involved in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). wikipedia.orgasacim.org.ar The reaction catalyzed by ALS requires thiamine (B1217682) pyrophosphate (ThDP) as a cofactor. researchgate.netwikipedia.org
In some bacteria, ALS exists in multiple isoforms, which may exhibit different regulatory properties and substrate specificities. For example, in E. coli, there are three isoforms (ALS I, II, and III) encoded by different operons, and their expression is regulated differently. wikipedia.org Research on ALS activity often involves studying its inhibition by certain herbicides, which target this enzyme in plants and microorganisms. asacim.org.arusda.govresearchgate.netadelaide.edu.au Studies characterizing ALS activity may involve measuring the rate of α-acetolactate production from pyruvate under controlled conditions. researchgate.netusda.govresearchgate.net
Acetolactate decarboxylase (ALD, EC 4.1.1.5), also referred to as α-acetolactate decarboxylase (ALDC), catalyzes the irreversible decarboxylation of α-acetolactate to form acetoin and carbon dioxide. researchgate.netontosight.aimdpi.comrsc.orgresearchgate.net This step is crucial for channeling the metabolic intermediate towards acetoin production. The mechanism of ALD involves the decarboxylation of α-acetolactate, leading to the formation of an enolate intermediate, which is then protonated to yield acetoin. researchgate.netscispace.com Studies have investigated the catalytic mechanism of ALD, including its activity on both enantiomers of α-acetolactate and the stereoselectivity of the resulting acetoin product, which is typically (R)-acetoin. researchgate.netscispace.comresearchgate.netnih.gov Research using techniques like quantum mechanical/molecular mechanical (QM/MM) calculations and crystal structures of ALDC in complex with transition state mimics have provided insights into the molecular processes involved in the stereoselective decarboxylation. researchgate.netscispace.comresearchgate.net
Butanediol dehydrogenase (BDH), also known as acetoin reductase (AR), catalyzes the reversible interconversion between acetoin and 2,3-butanediol. researchgate.netmdpi.complos.orgnih.govmdpi.com This enzyme plays a significant role in determining the final product ratio of acetoin and 2,3-butanediol in microorganisms. nih.govplos.org BDH utilizes NADH as a cofactor for the reduction of acetoin to 2,3-butanediol and NAD+ for the oxidation of 2,3-butanediol back to acetoin. plos.org
Different microorganisms may possess BDHs with varying stereospecificities, leading to the production of different stereoisomers of acetoin and 2,3-butanediol. nih.govmdpi.comresearchgate.net Research has characterized BDH enzymes from various sources, investigating their kinetic properties and pH preferences, which can influence the direction of the reversible reaction. plos.orgnih.govmdpi.com For instance, studies on Bacillus subtilis BDH have shown different pH optima for the reduction of acetoin (pH 6.5) and the oxidation of 2,3-butanediol (pH 8.5). plos.orgnih.gov Metabolic engineering strategies often target BDH activity to favor the accumulation of either acetoin or 2,3-butanediol. plos.orgnih.govresearchgate.net
Genetic Regulation of Acetoin Anabolism
The genetic regulation of acetoin anabolism involves intricate mechanisms controlling the expression and activity of the enzymes responsible for its synthesis. The primary enzymes in this pathway are α-acetolactate synthase (ALS) and α-acetolactate decarboxylase (ALDC). ALS catalyzes the condensation of two molecules of pyruvate to form α-acetolactate, which is then converted to acetoin by ALDC. The genes encoding these enzymes are often organized into operons, and their transcription is subject to control by specific regulatory proteins and global regulatory networks.
Gene Expression and Transcriptional Control of Biosynthetic Enzymes
The core enzymes of acetoin biosynthesis, α-acetolactate synthase (ALS) and α-acetolactate decarboxylase (ALDC), are encoded by genes such as alsS and alsD (or aldB), respectively. These genes are frequently found together in operonic structures, facilitating their coordinated expression.
In Bacillus species, the acetoin biosynthesis genes alsS and alsD are typically organized in an operon (alsSD). The expression of this operon is primarily regulated by AlsR, a LysR-type transcriptional activator encoded by the alsR gene, which is often located divergently transcribed from the alsSD operon. AlsR activates the transcription of the alsSD operon under specific conditions, notably high medium acidification, particularly in the presence of acetate (B1210297) nih.gov. This suggests a role for acetoin production in counteracting intracellular acidification.
In Serratia plymuthica, the structural genes for acetoin production, budA (encoding ALDC) and budB (encoding ALS), form the budAB operon. This operon is activated by BudR, another LysR-type regulator encoded by the divergently transcribed budR gene. Transcription of budR is subject to negative control by BudR itself and is positively influenced by external stimuli, including quorum sensing signals like N-(3-oxohexanoyl)-L-homoserine lactone (OHHL) and acetate fishersci.co.uk.
Lactococcus lactis also utilizes an α-acetolactate decarboxylase encoded by the aldB gene. In this organism, aldB is part of the leu-ilv-ald operon, which is primarily involved in branched-chain amino acid biosynthesis. While transcribed from upstream promoters (P1 and P2) within the operon, aldB can also be transcribed independently from its own promoter (P3). thegoodscentscompany.com. The expression of aldB is subject to complex transcriptional and translational control. The strength of the P3 promoter decreases significantly during starvation for branched-chain amino acids and under conditions triggering the stringent response. thegoodscentscompany.com.
Transcriptional repressors also play a role in controlling acetoin biosynthesis. In Vibrio cholerae, the virulence activator AphA, regulated by quorum sensing, represses the expression of acetoin biosynthesis genes at low cell density, indicating a link between population density and metabolic pathway utilization guidetopharmacology.org.
Beyond specific regulators, global transcriptional control mechanisms influence acetoin gene expression. In Bacillus subtilis, the global regulator CcpA, involved in carbon catabolite repression, triggers the expression of genes involved in the formation of acetoin when the organism is grown on glucose wikipedia.org.
Translational regulation can add another layer of control. In Lactococcus lactis, the production of ALDC from transcripts originating from the upstream leu-ilv genes is limited by secondary structures in the mRNA that entrap the aldB ribosome binding site. thegoodscentscompany.com. This structure-dependent regulation is proposed to be modulated by ribosome pausing during translation, potentially linked to the availability of branched-chain amino acids. thegoodscentscompany.com.
Regulatory Networks Governing Carbon Flow to Acetoin
The flow of carbon towards acetoin production is not solely determined by the regulation of the alsSD or budAB operons but is integrated within broader metabolic and regulatory networks that respond to the cell's physiological state and environmental cues. Acetoin production often serves as an overflow pathway, particularly during growth on excess glucose or under limited oxygen conditions, allowing the regeneration of NAD+ and preventing the over-acidification of the growth medium that would result from the accumulation of acidic byproducts like lactate and acetate. nih.govnih.govwikipedia.orgunito.it.
Carbon catabolite repression, mediated by regulators like CcpA in Bacillus species, plays a significant role in directing carbon flux. While CcpA represses genes involved in the utilization of less preferred carbon sources and acetoin catabolism, it can simultaneously activate genes involved in overflow metabolism, including acetoin formation, when preferred carbon sources like glucose are abundant wikipedia.org. This regulatory switch ensures that excess carbon is diverted into less acidic or neutral products like acetoin and 2,3-butanediol.
Environmental pH is a critical factor influencing the regulatory networks governing acetoin production. Acidic conditions can activate regulators like AlsR in Bacillus, promoting the expression of the acetoin biosynthetic operon nih.gov. This pH-sensitive regulation underscores the role of acetoin production in maintaining intracellular pH homeostasis during fermentative growth. nih.govwikipedia.orgunito.itfishersci.se.
Quorum sensing, a cell-to-cell communication system, also integrates into the regulatory network. As seen in Serratia plymuthica, quorum sensing signals like OHHL can positively control the transcription of budR, thereby activating acetoin biosynthesis fishersci.co.uk. In contrast, in Vibrio cholerae, the quorum sensing-regulated protein AphA represses acetoin biosynthesis at low cell densities guidetopharmacology.org. These examples highlight how bacteria can coordinate acetoin production within a population based on cell density.
The availability of oxygen also significantly impacts carbon flow and acetoin production. Under low oxygen conditions, bacteria may favor fermentative pathways, including the production of acetoin and butanediol, as a means of regenerating NAD+ required for glycolysis. Transcriptome analysis in Bacillus subtilis has shown that low oxygen supply can enhance carbon metabolism pathways leading to acetoin overflow wikipedia.org.
The interplay between acetoin biosynthesis and catabolism is also subject to regulation. While the outline focuses on anabolism, it's important to note that the genes and regulators involved in acetoin degradation (e.g., the acoABCL operon and its regulator AcoR in Bacillus) are often subject to reciprocal regulation compared to the biosynthetic genes. For instance, glucose represses the aco operon, while acetoin can induce it nih.govthegoodscentscompany.commetabolomicsworkbench.org. This coordinated regulation ensures that acetoin is produced when needed for overflow metabolism or pH balance and consumed when other carbon sources are depleted.
Catabolic Pathways of Acetoin
Degradation Mechanisms of Acetoin (B143602)
The main route for acetoin degradation in many bacteria involves the acetoin dehydrogenase enzyme system (AoDH ES) wikipedia.orgfrontiersin.org.
Enzymatic Conversion to Precursors or Other Metabolites
The acetoin dehydrogenase enzyme system (AoDH ES), also known as the acetoin cleavage system, is a multi-enzyme complex responsible for the oxidative cleavage of acetoin. This complex is analogous in mechanism to the pyruvate (B1213749) dehydrogenase complex wikipedia.org. The AoDH ES typically consists of several components, including acetoin:2,6-dichlorophenolindophenol oxidoreductase (E1, encoded by acoA and acoB), dihydrolipoamide (B1198117) acetyltransferase (E2, encoded by acoC), and dihydrolipoamide dehydrogenase (E3, encoded by acoL) frontiersin.org.
The conversion of acetoin by the AoDH ES results in the formation of acetyl-CoA and acetaldehyde (B116499) wikipedia.orggenome.jp. Unlike the pyruvate dehydrogenase complex, acetoin does not undergo decarboxylation by the E1 enzyme; instead, acetaldehyde is released wikipedia.org. Acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production researchgate.net.
Another enzymatic conversion involving acetoin is its reversible reduction to 2,3-butanediol (B46004), catalyzed by acetoin reductase, also known as 2,3-butanediol dehydrogenase (BDH) wikipedia.orgresearchgate.netnih.gov. This reaction plays a role in maintaining the cellular redox balance by interconverting NADH and NAD+ mdpi.commdpi.com. Depending on the stereospecificity of the enzyme, (R)-acetoin can be reduced to meso-2,3-butanediol (B1221857) or D(-)-2,3-butanediol, while (S)-acetoin can be converted to meso-2,3-butanediol or L(+)-2,3-butanediol mdpi.com.
Acetoin Reductase Activity
Acetoin reductase (AR) (EC 1.1.1.4, EC 1.1.1.76, EC 1.1.1.303, EC 1.1.1.304) is a key enzyme in the butanediol (B1596017) fermentation pathway, catalyzing the interconversion of acetoin and 2,3-butanediol researchgate.netnih.govebi.ac.uk. This enzyme utilizes NADH or NADPH as a cofactor, with some enzymes showing a preference for one over the other researchgate.netnih.gov. For example, an NADPH-dependent acetoin reductase from Clostridium beijerinckii showed a preference for NADPH nih.gov.
Studies on acetoin reductase activity have investigated factors such as temperature and pH. An acetoin reductase from Clostridium beijerinckii displayed optimal activity for acetoin reduction at approximately pH 6.5 and around 68°C researchgate.netnih.gov. The enzyme can catalyze the reduction of acetoin to 2,3-butanediol and the oxidation of 2,3-butanediol to acetoin researchgate.net. Some acetoin reductases also possess diacetyl reductase activity, irreversibly converting diacetyl to acetoin ebi.ac.ukwikipedia.orgwikipedia.org.
Data on the specific activity of acetoin reductase from Clostridium beijerinckii demonstrates its catalytic efficiency in converting acetoin and related compounds researchgate.net.
Integration into General Carbon Metabolism
The catabolism of acetoin serves to integrate this four-carbon compound into the central carbon metabolism of the cell, primarily through the production of acetyl-CoA researchgate.netplos.org. Acetyl-CoA is a key intermediate that can enter the TCA cycle to generate ATP, NADH, and FADH₂, thereby contributing to the cell's energy requirements researchgate.net. The acetaldehyde produced during acetoin cleavage can be further metabolized, for instance, to acetyl-CoA by acetaldehyde dehydrogenase, although this step is not always the primary fate wikipedia.org.
In some organisms, acetoin catabolism is linked to the production of 2,3-butanediol, which can be considered an overflow metabolite or an external electron sink, helping to regenerate NAD+ under fermentative conditions wikipedia.orgmdpi.commdpi.com. The interconversion between acetoin and 2,3-butanediol directly impacts the NADH/NAD+ ratio, influencing the flux through glycolysis and other metabolic pathways mdpi.commdpi.com.
Studies utilizing ¹³C-labeled substrates, similar to Acetoin-13C4, are employed to trace the flow of carbon through these interconnected pathways and quantify metabolic fluxes nih.govresearchgate.netscience.gov. ¹³C metabolic flux analysis (¹³C-MFA) provides detailed insights into how carbon from acetoin is channeled into different branches of central metabolism under various conditions researchgate.netscience.gov.
Genetic Regulation of Acetoin Catabolism
The expression of genes involved in acetoin catabolism is tightly regulated in microorganisms to ensure efficient utilization of carbon sources and maintenance of metabolic balance. This regulation often involves transcriptional activators and repressors, as well as global regulatory networks like carbon catabolite repression (CCR) tandfonline.comnih.govasm.orgnih.govfrontiersin.orgresearchgate.net.
In Bacillus subtilis, the acoABCL operon, encoding the subunits of the acetoin dehydrogenase complex, is induced by the presence of acetoin and repressed by glucose asm.orgnih.govresearchgate.net. The acoR gene, located downstream of the acoABCL operon, encodes a positive regulator that stimulates the transcription of the operon asm.orgnih.govresearchgate.net. This regulation involves a sigma 54-dependent promoter asm.orgnih.govresearchgate.net. Glucose repression of the aco operon is mediated by CcpA, a global regulator of carbon catabolite repression, which binds to the promoter region of acoR, negatively controlling its transcription asm.orgnih.govresearchgate.net.
In Acinetobacter baumannii, the acetoin/butanediol catabolic cluster is regulated by quorum sensing signals and light frontiersin.orgfrontiersin.org. The acoN gene encodes a negative regulator of this cluster frontiersin.orgfrontiersin.org. Light, specifically blue light, can induce acetoin catabolism by a mechanism involving the photoreceptor BlsA, which interacts with and likely sequesters AcoN, relieving the repression of acetoin catabolic genes frontiersin.orgfrontiersin.org. This photoregulation has been shown to be temperature-dependent frontiersin.orgfrontiersin.org.
Genetic engineering efforts aimed at optimizing acetoin production or utilization often involve manipulating these regulatory pathways to enhance or reduce the expression of key catabolic enzymes frontiersin.orgnih.govresearchgate.net. For instance, deleting genes involved in acetoin utilization can lead to increased acetoin levels in production strains frontiersin.org.
Compound Names and PubChem CIDs
Applications of Acetoin 13c4 in Metabolic Flux Analysis Mfa
Principles of 13C-MFA with Labeled Acetoin (B143602)
The fundamental principle of 13C-MFA involves introducing a substrate with a known isotopic labeling pattern, in this case, Acetoin-13C4, into a biological system. As the cells metabolize the labeled acetoin, the 13C atoms are distributed throughout the metabolic network, leading to specific isotopic labeling patterns in downstream metabolites. By measuring these patterns, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, and integrating this data with a stoichiometric model of the metabolic network, the intracellular fluxes can be estimated.
When this compound is utilized by cells, it is primarily catabolized by the acetoin dehydrogenase enzyme system. This complex converts acetoin into acetaldehyde (B116499) and acetyl-CoA. asm.orgtandfonline.com The four labeled carbon atoms from this compound would thus be incorporated into these molecules. The labeled acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle, leading to the labeling of TCA cycle intermediates such as citrate, succinate, and malate. The carbon atoms can further be incorporated into amino acids derived from these intermediates, such as glutamate (B1630785) and aspartate.
The distribution of 13C within these metabolites creates unique mass isotopomer distributions (MIDs), which are the fractional abundances of molecules with a certain number of 13C atoms. For example, the entry of fully labeled acetyl-CoA (from this compound) into the TCA cycle will produce distinct MIDs in subsequent intermediates compared to the entry of unlabeled acetyl-CoA.
A critical assumption in many 13C-MFA studies is that the system has reached an isotopic steady state. This means that the isotopic labeling patterns of the intracellular metabolites are no longer changing over time. frontiersin.org Achieving isotopic steady state is crucial for simplifying the mathematical models used for flux calculations. To verify that an isotopic steady state has been reached, researchers typically collect samples at multiple time points to ensure the labeling patterns have stabilized. nih.gov
A prerequisite for any 13C-MFA study is a well-defined metabolic network model. This model is a mathematical representation of the biochemical reactions occurring within the cell. nih.gov The network reconstruction process involves compiling a list of all relevant metabolic reactions, their stoichiometry, and the atom transitions for each reaction. researchgate.net For an experiment using this compound, the network model must include the pathways for acetoin uptake and catabolism.
The core of the metabolic network for a heterotrophic organism would typically include glycolysis, the pentose (B10789219) phosphate (B84403) pathway, the TCA cycle, and pathways for the biosynthesis of amino acids, nucleotides, and lipids. The specific reactions for acetoin utilization, primarily the conversion to acetyl-CoA, must be accurately represented, including the specific carbon atom mappings from acetoin to acetyl-CoA. The reconstructed network provides the framework for the computational flux calculation, where the measured isotopic labeling data is used to constrain the possible flux distributions. researchgate.net
Experimental Design for this compound Tracing
The design of a 13C-MFA experiment is critical for obtaining high-quality data that can accurately resolve the metabolic fluxes of interest. Several factors need to be carefully considered when using this compound as a tracer.
The choice of growth conditions and the composition of the culture medium are fundamental aspects of the experimental design. Many microorganisms can utilize acetoin as a sole carbon source, while others may co-metabolize it with other substrates. asm.orgnih.gov The experimental setup will depend on the research question. For instance, to specifically probe the pathways of acetoin catabolism, it would be ideal to use a defined medium with this compound as the sole carbon source.
However, in many organisms, the catabolism of acetoin is subject to carbon catabolite repression, meaning it is inhibited in the presence of a preferred carbon source like glucose. nih.govasm.org Therefore, the experimental design may involve a two-stage cultivation, where cells are first grown on a primary carbon source to a certain density, after which they are transferred to a medium containing this compound. Alternatively, a co-feeding strategy with a mixture of labeled acetoin and another unlabeled carbon source can be employed to study the metabolic interactions.
The following table illustrates a hypothetical experimental setup for a bacterial culture grown on different carbon sources to study acetoin metabolism.
| Growth Condition | Primary Carbon Source | Secondary Carbon Source | Rationale |
| A | Glucose (unlabeled) | None | Control to establish baseline metabolism without acetoin. |
| B | This compound | None | To specifically trace the metabolic fate of acetoin as a sole carbon source. |
| C | Glucose (unlabeled) | This compound | To investigate acetoin metabolism in the presence of a preferred carbon source and assess catabolite repression. |
| D | Pyruvate (B1213749) (unlabeled) | This compound | To study the synergistic metabolic effects, as acetoin has been shown to improve growth on pyruvate for some bacteria. nih.gov |
This table is for illustrative purposes and represents a potential experimental design for studying acetoin metabolism using this compound.
The concentration of this compound used in the experiment needs to be sufficient to support cell growth (if it is the primary carbon source) and to result in detectable isotopic labeling in downstream metabolites. The optimal concentration will vary depending on the organism and its affinity for acetoin uptake. Preliminary experiments are often necessary to determine the appropriate tracer concentration that does not inhibit growth but provides adequate labeling.
The incubation time is another critical parameter. The duration of the labeling experiment should be long enough for the cells to reach an isotopic steady state. frontiersin.org As mentioned previously, this is typically confirmed by performing a time-course experiment and measuring the isotopic enrichment of key metabolites over time. For slowly growing organisms or those with large intracellular metabolite pools, reaching isotopic steady state may take a considerable amount of time.
Data Processing and Computational Flux Calculation
After the labeling experiment, samples are collected, and the isotopic labeling patterns of metabolites (often proteinogenic amino acids, as they provide a time-integrated view of intracellular metabolite labeling) are measured. This data must then be processed and used in a computational model to estimate the metabolic fluxes.
The raw mass spectrometry data needs to be corrected for the natural abundance of 13C and other isotopes. tandfonline.com The corrected mass isotopomer distributions are then used as inputs for the flux estimation software.
Computational flux calculation involves solving an optimization problem where the objective is to find a set of flux values that minimizes the difference between the experimentally measured labeling patterns and the labeling patterns predicted by the metabolic model. This is typically achieved using iterative numerical methods. The output of this process is a flux map, which provides the rates of all the reactions in the metabolic network. Statistical analysis is then performed to assess the goodness-of-fit of the model and to determine the confidence intervals for the estimated fluxes. tandfonline.com
The following table presents a hypothetical example of measured and simulated mass isotopomer distributions for the amino acid Alanine, which is derived from pyruvate, a key node in central metabolism that would be influenced by the catabolism of this compound to acetyl-CoA.
| Mass Isotopomer | Measured Abundance (%) | Simulated Abundance (%) | Residual |
| M+0 | 5.0 | 5.2 | -0.2 |
| M+1 | 15.0 | 14.8 | 0.2 |
| M+2 | 40.0 | 40.5 | -0.5 |
| M+3 | 40.0 | 39.5 | 0.5 |
This table provides a simplified, hypothetical example of the kind of data used in the computational flux calculation step of a 13C-MFA experiment with this compound. "M+n" refers to the mass isotopomer with 'n' 13C atoms.
Mass Isotopomer Distribution (MID) Analysis
In a typical ¹³C-MFA experiment, cells are fed a ¹³C-labeled substrate. As this substrate is metabolized, the ¹³C atoms are distributed throughout the metabolic network, leading to the formation of metabolites containing different numbers of ¹³C atoms. These molecules, which differ only in their isotopic composition, are called mass isotopomers.
Mass Isotopomer Distribution (MID) analysis is the measurement of the relative abundance of each mass isotopomer for a given metabolite. This is typically accomplished using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The resulting MID is a vector that provides a detailed fingerprint of the metabolic pathways that produced the metabolite. Different metabolic routes will yield distinct labeling patterns, and thus, the MID data contains rich information about the relative activity of intracellular pathways.
For example, the MIDs of amino acids derived from protein hydrolysis are frequently analyzed because their carbon backbones originate from key precursor metabolites in central carbon metabolism. The specific pattern of ¹³C labeling in these amino acids can effectively distinguish between the contributions of different pathways, such as glycolysis versus the pentose phosphate pathway.
Flux Estimation Algorithms and Software Tools
The quantitative flux map is calculated from the experimentally measured MIDs and other extracellular rate measurements (e.g., substrate uptake, product secretion) using computational algorithms. These algorithms employ a mathematical model that encompasses the stoichiometry and carbon atom transitions of the organism's metabolic network.
The core of flux estimation involves finding the set of metabolic fluxes that best explains the observed experimental data. This is framed as an optimization problem where the objective is to minimize the difference between the experimentally measured MIDs and the MIDs predicted by the metabolic model for a given flux distribution. Due to the complexity of metabolic networks, this is a non-linear optimization problem that requires sophisticated numerical methods.
Several software packages have been developed to facilitate these complex calculations. These tools provide a framework for building metabolic models, simulating isotope labeling patterns, and performing the statistical analysis necessary to estimate fluxes and their confidence intervals.
Commonly Used Software Tools in ¹³C-MFA:
| Software Tool | Description |
| INCA (Isotopomer Network Compartmental Analysis) | A MATLAB-based package for ¹³C-MFA that supports steady-state and isotopically non-stationary flux analysis, parallel labeling experiments, and rigorous statistical analysis. |
| 13CFLUX2 | A comprehensive software suite that facilitates the entire ¹³C-MFA workflow, including model construction, experimental design, flux calculation, and statistical validation. |
| OpenFLUX | An open-source, MATLAB-based software for stationary ¹³C-MFA, providing functionalities for model simulation and flux estimation. |
| Metran | An earlier software tool for stationary ¹³C-MFA that has been influential in the field. |
These tools are essential for translating the raw analytical data from labeling experiments into meaningful biological insights about cellular physiology. However, their application is entirely dependent on data generated from a suitable isotopic tracer, and this compound does not appear to be a compound used for this purpose in the current scientific literature.
Role of Acetoin 13c4 in Elucidating Microbial Metabolism
Bacterial Systems
Acetoin (B143602) metabolism in bacteria is a key pathway influencing energy balance, redox state, and the production of various fermentation products, including 2,3-butanediol (B46004) mdpi.comnih.gov. Using Acetoin-13C4 helps researchers dissect the dynamics of this pathway in different bacterial species.
Acetoin Metabolism in Industrially Relevant Bacteria (e.g., Bacillus species, Lactococcus lactis, Escherichia coli, Klebsiella pneumoniae)
Acetoin is an important intermediate and end-product in the metabolism of several industrially relevant bacteria. In Bacillus species, acetoin and 2,3-butanediol are produced from pyruvate (B1213749), playing a role in preventing excessive culture acidification and maintaining NADH/NAD+ balance mdpi.com. Studies on Bacillus subtilis have investigated acetoin metabolism under micro-oxygen conditions, identifying genes and conditions that affect its concentration nih.gov.
Lactococcus lactis, a key bacterium in food fermentation, produces significant amounts of acetoin, especially under aerobic respiration conditions with heme supplementation nih.govnih.gov. Acetoin production in L. lactis helps cope with internal acidification and affects cell survival nih.gov. Research has also explored the toxicity of acetoin accumulation in L. lactis and the adaptive responses involved nih.govnih.gov.
While Escherichia coli is not a primary natural producer of high levels of acetoin, metabolic engineering efforts have focused on introducing or enhancing acetoin production pathways for the synthesis of 2,3-butanediol researchgate.net. 13C-MFA has been used in E. coli to understand carbon flux distribution, which is relevant when engineering pathways for acetoin or 2,3-butanediol production researchgate.netresearchgate.net.
Klebsiella pneumoniae is known as a natural producer of 2,3-butanediol, with acetoin as a key intermediate nih.gov. Studies in K. pneumoniae have investigated the accumulation and dissimilation of acetoin, identifying the acetoin dehydrogenase enzyme system (encoded by acoABCD) as crucial for acetoin utilization nih.govnih.gov. The regulation of acetoin catabolism by the transcriptional factor AcoK has also been studied nih.gov.
This compound can be used to trace the synthesis and consumption of acetoin in these bacteria, quantifying the flux through the acetoin-producing and consuming pathways under various conditions. This provides valuable data for optimizing fermentation processes and metabolic engineering strategies.
Carbon Flow Redirection and By-product Formation
Acetoin metabolism is intrinsically linked to the central carbon metabolism, particularly at the pyruvate node researchgate.netmdpi.com. The production of acetoin serves as an overflow pathway, allowing bacteria to regenerate NAD+ from NADH when the glycolytic flux exceeds the capacity of the TCA cycle or respiratory chain mdpi.comnih.gov. This redirection of carbon away from other pathways can significantly impact the formation of various by-products, such as organic acids (acetate, lactate (B86563), formate, succinate) and ethanol (B145695) mdpi.comnih.gov.
Using this compound allows researchers to track how carbon from the substrate (e.g., glucose) is channeled into acetoin and subsequently to 2,3-butanediol or back into central metabolism asm.orguni-saarland.de. By analyzing the labeling patterns in various end-products and intermediates, 13C-MFA with this compound can quantify the degree of carbon flux redirection under different environmental conditions (e.g., oxygen availability, pH) and in different genetic backgrounds researchgate.netasm.org. For instance, studies in acetic acid bacteria have shown that lactate serves as a precursor for acetoin formation, highlighting a functional separation of metabolism during the co-consumption of different substrates asm.orgasm.org.
Data from 13C-MFA experiments using labeled substrates (including potentially labeled acetoin or its precursors) can be used to build metabolic models that accurately predict carbon flux distributions.
Table 1: Illustrative Carbon Flux Distribution in a Hypothetical Bacterium (Arbitrary Units)
| Pathway | Flux from Glucose | Flux to Acetoin | Flux to Lactate | Flux to Acetate (B1210297) |
| Glycolysis | 100 | - | - | - |
| Pyruvate to Acetoin | - | 40 | - | - |
| Pyruvate to Lactate | - | - | 30 | - |
| Pyruvate to Acetyl-CoA | - | - | - | 20 |
| Acetoin to 2,3-BD | - | 35 | - | - |
| Acetyl-CoA to Acetate | - | - | - | 20 |
Note: This table is illustrative and based on general understanding of bacterial metabolism. Actual values would be derived from specific 13C-MFA experiments.
These studies provide crucial insights into how metabolic networks are wired and how they respond to genetic or environmental perturbations, which is vital for metabolic engineering applications aimed at optimizing the production of desired compounds or minimizing unwanted by-products.
Adaptive Evolution and Metabolic Reprogramming
Adaptive laboratory evolution (ALE) is a powerful technique used to improve microbial strains for specific traits, such as enhanced growth on certain substrates or increased production of desired metabolites science.govresearchgate.net. When coupled with 13C-MFA, ALE can reveal how metabolic networks are reprogrammed during adaptation science.govresearchgate.net.
While direct studies using this compound in ALE experiments are not extensively detailed in the provided search results, the principles of 13C-MFA applied to adaptively evolved strains are highly relevant science.govresearchgate.net. If a strain is evolved for improved acetoin production or utilization, using this compound as a tracer in 13C-MFA of the evolved strain compared to the ancestral strain would reveal the specific changes in carbon flux through the acetoin pathway and interconnected routes. This could identify metabolic bottlenecks that have been overcome or new flux distributions that contribute to the improved phenotype.
For example, if a bacterium is evolved for higher acetoin tolerance or production, 13C-MFA could show altered fluxes through pyruvate-dissipating pathways, changes in redox metabolism, or shifts in carbon storage strategies. Studies on Lactococcus lactis have investigated adaptive responses to acetoin toxicity, including changes in fatty acid composition and the involvement of the pstABCDEF operon nih.govnih.gov. While these studies did not explicitly use this compound for flux analysis, stable isotope tracing could provide quantitative data on how carbon flow is altered in these evolved, more tolerant strains.
Yeast and Fungal Systems
Acetoin Pathways in Saccharomyces cerevisiae and Other Fungi
In Saccharomyces cerevisiae (baker's and brewer's yeast), acetoin is produced as a by-product of valine biosynthesis or through a pathway involving pyruvate decarboxylase and α-acetolactate synthase researchgate.netymdb.ca. Acetoin can then be reduced to 2,3-butanediol by butanediol (B1596017) dehydrogenase nih.gov. These pathways are important for managing pyruvate levels and maintaining redox balance during fermentation.
Studies aimed at improving acetoin production in S. cerevisiae for industrial applications have involved genetic modifications, such as overexpressing bacterial acetoin biosynthetic genes (alsS and alsD) and deleting the gene encoding butanediol dehydrogenase (BDH1) nih.gov. Using 13C-labeled precursors, potentially including this compound or labeled substrates that feed into the acetoin pathway, can help quantify the flux through these engineered pathways and identify limiting steps.
While the search results primarily focus on S. cerevisiae, other fungi also exhibit acetoin metabolism. For instance, Ashbya gossypii has been studied using 13C-MFA to understand its metabolism in the context of riboflavin (B1680620) production, and while acetoin is not the primary focus, the techniques are applicable to studying acetoin pathways in other fungal systems uni-saarland.de.
Contribution to Fermentation Products and Metabolic Balance
Acetoin and its derivative, 2,3-butanediol, are considered flavor compounds and are part of the fermentation profile in yeast and fungi, particularly in alcoholic beverages uni-saarland.demdpi.com. The production of these compounds is influenced by factors such as the availability of precursors, enzyme activities, and redox balance researchgate.netnih.gov.
Using this compound or other 13C-labeled substrates can help elucidate the contribution of different metabolic pathways to the formation of acetoin and 2,3-butanediol during fermentation. This is crucial for understanding and controlling the flavor profile of fermented products. For example, 13C tracing can reveal how much of the acetoin produced originates directly from glucose metabolism versus amino acid metabolism.
Furthermore, acetoin metabolism plays a role in maintaining the metabolic balance within the cell, particularly the NAD+/NADH ratio mdpi.comnih.gov. The reduction of acetoin to 2,3-butanediol consumes NADH, helping to regenerate NAD+ which is essential for glycolysis to continue mdpi.com. 13C-MFA can quantify the flux through the acetoin/2,3-butanediol pathway and assess its impact on the cellular redox state under different fermentation conditions. Studies in Lactococcus lactis have shown that the acetoin pathway is important for pH homeostasis, highlighting its role in maintaining metabolic balance beyond just redox nih.gov. Similar roles might exist in yeast and fungi.
Anaerobic and Aerobic Metabolic Shift Analysis Using this compound
Microorganisms often exhibit significant shifts in their metabolic strategies when transitioning between anaerobic (absence of oxygen) and aerobic (presence of oxygen) environments asm.orgasm.org. These shifts are crucial for adapting to changing energy demands, redox balance requirements, and the availability of electron acceptors asm.orgasm.orgfrontiersin.org. Acetoin metabolism is frequently implicated in these shifts, serving different roles depending on the oxygen availability nih.govasm.org.
Under anaerobic conditions, microorganisms utilizing the butanediol pathway often produce acetoin and subsequently 2,3-butanediol as major end products asm.orgasm.org. This pathway helps regenerate NAD+ from NADH, which is essential for maintaining glycolytic flux nih.govasm.org. Under aerobic conditions, some microorganisms can further metabolize acetoin, either oxidizing it or converting it to other products nih.gov. The production or consumption of acetoin and its related compound, 2,3-butanediol, can therefore serve as indicators of the prevailing metabolic state asm.orgasm.org.
Using this compound allows for a detailed analysis of how the flux through acetoin-related pathways changes during the transition between anaerobic and aerobic conditions. By providing this compound to microbial cultures under both conditions and measuring the incorporation of the 13C label into various intracellular and extracellular metabolites, researchers can quantitatively determine the metabolic routes active under each condition and the extent to which flux is redirected during the shift.
For example, if this compound is supplied to an anaerobic culture, and significant 13C enrichment is observed in 2,3-butanediol, it indicates active conversion of acetoin to 2,3-butanediol for NAD+ regeneration asm.org. If the same culture is then shifted to aerobic conditions, and the 13C label from this compound appears in different metabolites (e.g., intermediates of the TCA cycle if acetoin is oxidized after conversion to acetyl-CoA, or other fermentation products), it demonstrates a shift in acetoin utilization or production pathways nih.gov.
Detailed research findings using 13C tracing with substrates like glucose have shown distinct metabolic profiles under aerobic and anaerobic conditions in various bacteria, including Lactobacillus plantarum and Bacillus subtilis asm.orgasm.org. For instance, L. plantarum primarily produced lactate anaerobically, but under aerobic conditions, acetate production increased via pyruvate oxidase asm.org. B. subtilis also showed different fermentation product profiles, including acetoin and 2,3-butanediol, depending on oxygen availability and genetic modifications asm.org. While these studies highlight the power of 13C tracing in understanding metabolic shifts, applying this compound specifically targets the fate of acetoin itself.
Data tables generated from such experiments would typically show the mass isotopomer distribution (MID) or fractional isotopic enrichment of various metabolites at different time points or under different oxygen conditions researchgate.netoup.com. The MID reveals the proportion of molecules of a specific metabolite that contain 0, 1, 2, 3, or more 13C atoms. By analyzing the labeling patterns in metabolites known to be downstream or upstream of acetoin in metabolic pathways, the flux through those pathways can be inferred and quantified using MFA models researchgate.netcreative-proteomics.com.
Here is an illustrative example of how data from an this compound tracing experiment might be presented, demonstrating a hypothetical metabolic shift:
| Metabolite | Isotopic Enrichment (% 13C) - Anaerobic | Isotopic Enrichment (% 13C) - Aerobic | Implication |
| Acetoin | High (Source) | High (Source) | Tracer provided in both conditions |
| 2,3-Butanediol | High | Low | Conversion of Acetoin to 2,3-Butanediol active anaerobically |
| Acetyl-CoA | Low | Moderate | Increased Acetoin oxidation/utilization aerobically |
| Citrate (TCA Cycle) | Very Low | Detectable | Carbon from Acetoin entering TCA cycle aerobically |
| Lactate | Low | Low | Acetoin not significantly converted to Lactate |
Note: This table presents hypothetical data for illustrative purposes only to show the type of information that could be obtained.
Such data, when integrated into a metabolic network model, allows for the calculation of metabolic fluxes under each condition. Comparing the flux maps for anaerobic and aerobic states provides a quantitative understanding of the metabolic reprogramming that occurs in response to oxygen availability, specifically highlighting the role and fate of acetoin in this adaptation. This approach is invaluable for understanding microbial physiology, optimizing fermentation processes, and engineering microorganisms for desired outcomes researchgate.netscience.govresearchgate.net.
Acetoin 13c4 in Plant Metabolic Pathway Research
Endogenous Acetoin (B143602) Production and its Metabolic Context in Plants
While commonly associated with microbial metabolism, particularly in bacteria and yeast, acetoin can also be present in higher plants and other organisms. acs.org The primary metabolic pathway for acetoin biosynthesis typically involves the decarboxylation of pyruvate (B1213749) to α-acetolactate, catalyzed by α-acetolactate synthetase (AlsS). researchgate.net Subsequently, α-acetolactate is converted to acetoin by α-acetolactate decarboxylase (AlsD). researchgate.net An alternative route involves the conversion of α-acetolactate to diacetyl through non-enzymatic oxidative decarboxylation, followed by the reduction of diacetyl to acetoin by diacetyl reductase. researchgate.net Acetoin can also be further reduced to 2,3-butanediol (B46004) by 2,3-butanediol dehydrogenases. researchgate.net This pathway highlights acetoin's position as an intermediate in the butanediol (B1596017) fermentation pathway, linked directly to central carbon metabolism through pyruvate. researchgate.net
In plants, the endogenous production and metabolic context of acetoin are areas of ongoing research. While some studies focus on acetoin produced by plant-associated microorganisms, which can influence plant physiology, the potential for plants to endogenously produce acetoin through similar or analogous pathways linked to pyruvate metabolism is relevant for understanding its full metabolic role within the plant system. mdpi.comnih.gov The presence of enzymes homologous to those found in microbial acetoin biosynthesis pathways in plant genomes could support endogenous production.
Tracer Studies for Investigating Carbon Partitioning and Stress Response Pathways
Isotopically labeled compounds like Acetoin-13C4 are crucial for performing 13C metabolic flux analysis (13C MFA). researchgate.netresearchgate.netscience.gov This technique allows for the quantitative determination of reaction rates within a metabolic network by tracking the movement of stable isotopes through different metabolic intermediates. researchgate.netresearchgate.net By supplying this compound to plants or plant tissues, researchers can trace how the carbon from acetoin is incorporated into other metabolites.
In the context of carbon partitioning, this compound can be used to investigate how carbon skeletons from acetoin are distributed into various biosynthetic pathways, such as those leading to amino acids, organic acids, sugars, or other volatile organic compounds. This can reveal the metabolic fate of acetoin carbon under different physiological conditions. For instance, researchers could study how carbon from labeled acetoin is partitioned differently in plants exposed to stress compared to control plants.
For investigating stress response pathways, this compound tracer studies can provide insights into how metabolic fluxes change in response to stress. Given that acetoin has been shown to alleviate saline stress and activate defense enzymes and signaling pathways in plants, tracing the metabolic flow of labeled acetoin could help elucidate the specific pathways involved in these stress responses. mdpi.comnih.gov For example, one could track the incorporation of 13C from acetoin into metabolites known to be involved in defense mechanisms or stress signaling, such as those in the phenylpropanoid pathway or related to hormone biosynthesis (e.g., ABA or SA pathways, which are influenced by acetoin and 2,3-butanediol). mdpi.comoup.comnih.gov
While specific detailed research findings using this compound as a tracer in plants for carbon partitioning and stress response were not extensively detailed with experimental data tables in the provided search snippets, the principles of 13C MFA and the known roles of acetoin in plant stress responses support the application of this compound for such investigations. Studies using other 13C labeled compounds, such as [13C4] L-aspartate or [13C6]-glucose, demonstrate the feasibility and power of this approach in tracing carbon flow and understanding metabolic changes in biological systems. nih.govuni-saarland.de
The application of this compound in tracer studies could involve:
Supplying this compound to plant roots or leaves.
Allowing sufficient time for uptake and metabolism.
Harvesting plant tissues.
Extracting and analyzing metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the 13C enrichment in various compounds. researchgate.netuni-saarland.de
Using computational tools for 13C MFA to calculate metabolic fluxes based on the labeling patterns. researchgate.netscience.gov
This approach can provide quantitative data on how acetoin carbon contributes to different metabolic pools and how these contributions are altered by stress or other environmental factors.
Interactions with Other Volatile Organic Compounds (VOCs) and Plant Physiology
Acetoin is classified as a volatile organic compound. mdpi.comnih.gov VOCs emitted by plants and microorganisms play crucial roles in mediating interactions within the plant's environment, including plant-plant, plant-microbe, and plant-insect interactions. nih.gov Acetoin produced by plant growth-promoting rhizobacteria (PGPR) has been shown to influence plant growth and enhance resistance to biotic and abiotic stressors. mdpi.comnih.govnih.gov
The interaction of acetoin with other VOCs and its impact on plant physiology can be multifaceted. As a VOC, acetoin can be perceived by plants, potentially triggering physiological responses. nih.gov Studies have shown that exogenous application of acetoin can promote plant growth, increase photosynthetic capacity, and enhance the activity of defense enzymes. mdpi.comnih.gov Furthermore, acetoin, along with 2,3-butanediol, has been shown to induce stomatal closure in Arabidopsis thaliana and Nicotiana benthamiana, a physiological response relevant to drought stress tolerance and pathogen defense. oup.com This induction of stomatal closure appears to involve the abscisic acid (ABA) and salicylic (B10762653) acid (SA) signaling pathways. oup.com
The interaction of acetoin with other VOCs in the plant's environment could also modulate plant responses. Complex blends of VOCs can have synergistic or antagonistic effects on plant defense and growth. nih.gov While specific research on the interaction of this compound with other VOCs is limited in the provided snippets, using labeled acetoin in experiments involving exposure to other VOCs could help researchers understand how acetoin's metabolic fate and its influence on plant physiology are affected by the presence of other volatile compounds. For example, tracer studies could investigate if the uptake or metabolism of this compound is altered when plants are simultaneously exposed to other microbial or plant-derived VOCs.
The influence of acetoin on plant physiology extends to regulating key signaling pathways, such as plant hormone signal transduction and MAPK signaling pathways, which are involved in responses to environmental stimuli and development. mdpi.com The ability of acetoin to induce transcriptomic changes in plants further highlights its role as a signaling molecule that can influence a wide range of physiological processes. mdpi.com
Understanding the interactions of acetoin with other VOCs and its impact on plant physiology is crucial for comprehending the complex chemical communication networks in the plant environment and for harnessing the beneficial effects of acetoin, such as plant growth promotion and stress tolerance.
Advanced Analytical Methodologies for Acetoin 13c4 Detection and Quantification
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about molecular structure and isotopic enrichment. nih.govnih.gov It can unambiguously identify compounds and accurately measure 13C enrichment at specific atomic positions within a molecule. nih.govnih.govnih.gov
One-dimensional (1D) NMR, including both proton (¹H) and carbon-13 (¹³C) spectroscopy, is a primary tool for assessing the isotopic enrichment of Acetoin-13C4.
¹H-NMR Spectroscopy: In ¹H-NMR spectra, the presence of an adjacent ¹³C atom splits the proton signal into a doublet due to one-bond ¹J(C,H) coupling. For this compound, where all four carbons are ¹³C, the protons on the methyl groups will show complex splitting patterns due to both ¹J(C,H) and longer-range C-H couplings. The intensity of these ¹³C satellite peaks relative to the central peak from any remaining unlabeled species allows for the quantification of ¹³C enrichment.
¹³C-NMR Spectroscopy: Direct detection via ¹³C-NMR offers a straightforward method for determining enrichment. The signal intensity in a ¹³C spectrum is directly proportional to the number of ¹³C nuclei at a specific position. frontiersin.org For this compound, the signals corresponding to the four carbon atoms will be significantly enhanced compared to the natural abundance spectrum. Furthermore, the presence of adjacent ¹³C atoms results in ¹J(C,C) coupling, which splits the signals into doublets or more complex multiplets, confirming the connectivity of the labeled carbons.
| Parameter | Natural Abundance Acetoin (B143602) | This compound | Analytical Significance |
|---|---|---|---|
| ¹H-NMR Signal (C4-H₃) | Singlet (or doublet due to H-H coupling) | Complex multiplet due to ¹J(C,H) and ²J(C,H) couplings | Confirms ¹³C presence at C4 and C3. |
| ¹³C-NMR Signal (C2) | Singlet at ~212 ppm | Doublet due to ¹J(C2,C3) coupling | Confirms ¹³C labeling at C2 and C3. |
| ¹³C-NMR Signal (C3) | Singlet at ~76 ppm | Multiplet due to ¹J(C3,C2) and ¹J(C3,C4) coupling | Confirms ¹³C labeling at C2, C3, and C4. |
| ¹J(C,C) Coupling Constant | Not observable | ~35-55 Hz | Provides direct evidence of adjacent ¹³C nuclei and thus positional labeling. |
Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of isotopic labels to specific positions within the this compound molecule. These techniques provide correlation maps between different nuclei.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom. For this compound, HSQC spectra would show cross-peaks for the C3-H and C4-H₃ groups, confirming that these specific carbons are labeled. The ratio of satellite peak intensities to the central peak can be used to estimate fractional enrichment. nih.gov
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides correlations between protons and carbons that are two or three bonds away. This is crucial for tracing the full carbon skeleton. For example, the protons on the C4 methyl group would show correlations to both the labeled C3 and C2 carbons, confirming the isotopic integrity of the C2-C3-C4 chain.
Total Correlation Spectroscopy (TOCSY): TOCSY experiments reveal correlations between all protons within a spin system. Isotope-edited TOCSY (ITOCSY) is a specialized pulse sequence that can filter spectra from ¹²C- and ¹³C-containing molecules into separate, quantitatively equivalent spectra, allowing for direct comparison and precise measurement of enrichment in complex mixtures. nih.govnih.gov
| 2D-NMR Technique | Observed Correlation | Information Gained |
|---|---|---|
| HSQC | H3 ↔ C3, H4 ↔ C4 | Confirms direct H-C bonding at labeled positions. |
| HMBC | H1 ↔ C2, C3; H4 ↔ C2, C3 | Traces the connectivity of the ¹³C backbone. |
| INADEQUATE | C1 ↔ C2, C2 ↔ C3, C3 ↔ C4 | Directly observes ¹³C-¹³C bonds, providing definitive proof of the labeling pattern. |
Mass Spectrometry (MS)-Based Approaches
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. Acetoin, with its hydroxyl and carbonyl groups, typically requires chemical derivatization prior to GC analysis to increase its volatility and thermal stability. researchgate.net
The process involves reacting the acetoin sample with a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) ether, or methoximation followed by silylation. researchgate.net When this compound is analyzed, its mass spectrum will show a molecular ion peak and fragment ion peaks that are shifted by +4 mass units compared to its unlabeled counterpart. The isotopic profile, which is the distribution of mass isotopologues (M+0, M+1, M+2, etc.), can be analyzed to determine the extent of ¹³C labeling.
| Derivatization Agent | Derivative Formed | Mass Increase (Unlabeled) | Expected m/z of Molecular Ion (this compound Derivative) |
|---|---|---|---|
| BSTFA | Trimethylsilyl (TMS) ether | +72 Da | 164 (88 + 4 + 72) |
| Methoxyamine HCl + BSTFA | Methoxime-TMS ether | +101 Da | 193 (88 + 4 + 101) |
LC-MS is highly suitable for the analysis of polar and non-volatile compounds like acetoin, often without the need for derivatization. nih.gov The sample is separated by liquid chromatography and then introduced into the mass spectrometer, typically using electrospray ionization (ESI).
In an LC-MS analysis, this compound would be detected as its protonated molecule [M+H]⁺ in positive ion mode or deprotonated molecule [M-H]⁻ in negative ion mode. The resulting m/z value will be 4 units higher than that of unlabeled acetoin. LC-MS offers high throughput and is less prone to thermal degradation of the analyte compared to GC-MS. core.ac.uk
| Compound | Molecular Weight | Expected m/z [M+H]⁺ | Expected m/z [M-H]⁻ |
|---|---|---|---|
| Acetoin (unlabeled) | 88.11 g/mol | 89.06 | 87.04 |
| This compound | 92.08 g/mol | 93.06 | 91.05 |
High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provides extremely accurate mass measurements. pnnl.gov This capability allows for the confident determination of a molecule's elemental formula and confirms the incorporation of the four ¹³C atoms in this compound based on the precise mass defect. pnnl.gov HRMS can resolve the isotopic fine structure, which are the subtle mass differences between isotopologues containing different heavy isotopes (e.g., ¹³C vs ¹⁵N). uhasselt.bebruker.com
Tandem mass spectrometry (MS/MS) adds another layer of structural confirmation. nih.gov In an MS/MS experiment, the isolated molecular ion of this compound (e.g., m/z 93.06) is fragmented through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The masses of these fragments reveal where the isotopic labels are located within the molecule. For example, the loss of a labeled methyl group (¹³CH₃) would result in a different mass loss compared to the loss of an unlabeled methyl group, thereby confirming the position of the ¹³C labels. nih.gov
Integration of Multi-Omics Data with 13C-MFA for Systems-Level Understanding
The complexity of cellular metabolism, with its intricate network of reactions and regulatory mechanisms, necessitates analytical approaches that extend beyond a single layer of biological information. While 13C-Metabolic Flux Analysis (13C-MFA) provides a quantitative measure of metabolic reaction rates, a comprehensive, systems-level understanding of metabolic states is achieved by integrating this flux data with other large-scale 'omics' datasets, such as genomics, transcriptomics, proteomics, and metabolomics. ethz.chnih.govresearchgate.net This multi-omics approach provides a holistic view of how genetic information is transcribed, translated, and ultimately executed as metabolic function, offering deeper insights into the regulation and optimization of pathways like this compound production. nih.govnih.gov
The integration of these diverse datasets allows researchers to build more accurate and predictive models of cellular behavior. frontiersin.org For instance, transcriptomics (RNA-seq) reveals which genes are actively being expressed, proteomics identifies the abundance of enzymes and other proteins, and metabolomics provides a snapshot of the intracellular concentrations of metabolites. frontiersin.orgmdpi.com When combined with the dynamic flux information from 13C-MFA, these datasets can elucidate the relationships between gene expression, protein levels, and metabolic pathway activity. nih.gov This integrated strategy is crucial for identifying metabolic bottlenecks, uncovering complex regulatory networks, and guiding rational metabolic engineering efforts to enhance the production of target compounds like acetoin. researchgate.netnih.gov
Research Findings from Integrated Omics Studies
Several studies have successfully employed multi-omics integration to unravel the complexities of acetoin and 2,3-butanediol (B46004) (a direct downstream product of acetoin) production in various microorganisms. These studies exemplify how a systems-level approach can lead to significant improvements in bio-production.
Flux Balance Analysis (FBA), a computational method often used in conjunction with omics data, has been instrumental in designing metabolic engineering strategies for B. subtilis. By simulating the metabolic network, researchers could predict the effects of specific gene knockouts. nih.govresearchgate.net An in silico FBA-guided strategy led to the deletion of the lctE gene (encoding L-lactate dehydrogenase), which was predicted and experimentally validated to substantially increase the metabolic flux towards 2,3-butanediol by redirecting carbon that would otherwise be used for lactic acid production. nih.govresearchgate.net
In Klebsiella pneumoniae, another important microorganism for 2,3-butanediol production, proteomic analyses have been used to understand cellular responses under different fermentation conditions. Studies have identified key proteins involved in the biosynthesis pathway, providing targets for genetic modification to improve yield. frontiersin.org Integrated transcriptomic and metabolomic analyses have also been applied to understand the broader cellular responses to external stimuli, revealing complex interactions between different metabolic pathways. biorxiv.org
A study on Escherichia coli engineered to produce acetol (a related keto-alcohol) from glycerol demonstrated the power of integrating 13C-MFA with metabolomics and transcriptomics. nih.gov 13C-MFA identified that the regeneration of the cofactor NADPH was a significant bottleneck. This finding was supported by metabolomic data showing progressively increased levels of NADPH in successively engineered strains. The integrated analysis confirmed that optimizing the flux distribution by enhancing NADPH supply was critical for improving acetol production. nih.gov
The following tables summarize key findings from studies that have integrated multi-omics data to understand and engineer the acetoin/2,3-butanediol pathway.
Table 1: Summary of Multi-Omics Integration Studies for Acetoin and 2,3-Butanediol Production
| Organism | Omics Technologies Used | Key Findings | Impact on Production | Reference |
|---|---|---|---|---|
| Bacillus subtilis | Transcriptomics, Metabolomics | Identified upregulation of α-acetolactate synthase and downregulation of NADH metabolic flux in a co-culture system. | Significantly improved acetoin synthesis compared to single-strain fermentations. | researchgate.net |
| Bacillus subtilis | Flux Balance Analysis (FBA), Experimental Validation | Predicted and confirmed that knocking out the lctE gene redirects carbon flux from lactic acid to 2,3-butanediol production. | Substantially increased 2,3-butanediol production from glycerol. | nih.govresearchgate.net |
| Bacillus subtilis | Transcriptomics, Metabolomics | Demonstrated high consistency between transcriptional and metabolic responses to genetic and environmental perturbations, highlighting the importance of amino acid metabolism and ABC transport. | Provided a systems-level understanding to guide future bioengineering and synthetic biology designs. | nih.govnih.gov |
| Escherichia coli | 13C-MFA, Metabolomics, Transcriptomics | Identified NADPH regeneration as a major bottleneck in acetol production from glycerol. | Guided the overexpression of NAD kinase and transhydrogenase, leading to a significant increase in acetol titer. | nih.gov |
| Klebsiella pneumoniae | Proteomics | Analyzed protein expression changes in response to culture conditions to identify key enzymes in related production pathways. | Provided a theoretical basis for genetic engineering to improve yields of valuable chemicals. | frontiersin.org |
Table 2: Gene and Pathway Targets Identified Through Integrated Analysis
| Organism | Target Gene/Pathway | Function | Engineering Strategy | Outcome | Reference |
|---|---|---|---|---|---|
| Bacillus subtilis | budAB operon | Encodes α-acetolactate synthase and α-acetolactate decarboxylase for acetoin synthesis. | Integration of multiple copies into the chromosome. | Strengthened the acetoin biosynthetic pathway. | researchgate.net |
| Bacillus subtilis | lctE | Encodes L-lactate dehydrogenase, a competing pathway. | Gene knockout. | Inhibited lactic acid production and increased carbon flux to 2,3-butanediol. | nih.govresearchgate.net |
| Klebsiella pneumoniae | acoABCD | Encodes acetoin dehydrogenase enzyme system, responsible for acetoin dissimilation. | Gene knockout. | Prevented the reuse of accumulated acetoin, leading to higher final titers. | nih.gov |
| Escherichia coli | NADPH Regeneration Pathway | Provides essential cofactor (NADPH) for the target production pathway. | Overexpression of nadK (NAD kinase) and pntAB (transhydrogenase). | Increased NADPH supply and optimized flux distribution towards acetol formation. | nih.gov |
These examples underscore the indispensable role of integrating 13C-MFA with other omics data. This synergy provides a multi-dimensional view of cellular physiology, enabling a more rational and efficient approach to metabolic engineering and a deeper, systems-level understanding of complex biological processes.
Metabolic Engineering and Synthetic Biology Approaches Utilizing Acetoin 13c4 Data
Rational Strain Design for Enhanced or Diminished Acetoin (B143602) Production
Rational strain design aims to purposefully modify the genetic makeup of a microorganism to achieve a desired metabolic outcome, such as the overproduction or elimination of a specific compound. Data derived from tracer experiments using Acetoin-13C4, or 13C-labeled precursors that form it, are instrumental in this process. This approach, often coupled with 13C-Metabolic Flux Analysis (13C-MFA), allows for the precise quantification of carbon flux through the central metabolic pathways leading to and from acetoin. nih.govnih.govyoutube.com
By understanding the flux distribution, metabolic engineers can identify key enzymatic steps or competing pathways that are prime targets for genetic manipulation. For instance, if 13C-MFA reveals a significant flux towards a byproduct, the corresponding gene can be knocked out to redirect carbon towards acetoin synthesis. Conversely, if the goal is to diminish acetoin production, pathways that pull precursors away from the acetoin synthesis route can be amplified.
Strategies informed by such tracer data include:
Overexpression of key enzymes: Identifying and increasing the expression of rate-limiting enzymes in the acetoin biosynthesis pathway. nih.govresearchgate.net
Deletion of competing pathways: Eliminating metabolic branches that divert carbon away from acetoin production. nih.gov
Cofactor engineering: Modifying pathways to ensure an optimal balance of redox cofactors like NADH/NAD+, which is crucial for efficient acetoin synthesis. researchgate.netmdpi.com
The systematic application of these strategies, guided by the quantitative data from this compound tracer studies, accelerates the development of highly efficient producer strains. nih.gov
Table 1: Examples of Gene Targets Identified Through Metabolic Flux Analysis for Acetoin Production
| Target Gene/Pathway | Organism | Engineering Strategy | Desired Outcome |
| Pyruvate (B1213749) Kinase (PK) | Cyanobacteria | Overexpression | Debottlenecking isobutyraldehyde (B47883) production (related pathway) nih.gov |
| NADH Oxidase (noxE) | Zymomonas mobilis | Heterologous expression | Improve cofactor balance for enhanced acetoin production researchgate.netmdpi.com |
| Lactate (B86563) Dehydrogenase (ldhA) | Escherichia coli | Gene knockout | Reduce byproduct formation and increase carbon flux to acetoin pathway |
| Pyruvate Decarboxylase (pdc) | Zymomonas mobilis | Gene knockdown (CRISPRi) | Redirect carbon from ethanol (B145695) to acetoin biosynthesis researchgate.netmdpi.com |
Elucidation of Metabolic Bottlenecks and Pathway Imbalances
13C-MFA, powered by data from experiments with 13C-labeled substrates, can precisely map the flow of carbon throughout the metabolic network. nih.govresearchgate.net When a labeled precursor is introduced, the distribution of the 13C label in acetoin and other metabolites reveals the relative activities of different pathways. A low incorporation of the label into the final product, coupled with an accumulation of a labeled intermediate, points directly to a metabolic bottleneck.
For example, studies have utilized 13C-MFA to identify that the regeneration of NADPH can be a limiting factor in the production of related compounds, a finding that can be extrapolated to other biosynthetic pathways. nih.govresearchgate.net Similarly, an imbalance in the NADH/NAD+ ratio, a critical factor in acetoin production, can be detected by observing the flux patterns around NADH-dependent or NAD+-dependent reactions. mdpi.comnih.gov Correcting such imbalances, for instance by introducing an NADH oxidase, can significantly improve product titers. researchgate.netmdpi.com
Table 2: Common Metabolic Bottlenecks and Imbalances in Acetoin Production
| Bottleneck/Imbalance | Method of Detection | Potential Solution |
| Insufficient precursor supply (e.g., pyruvate) | Low 13C-labeling in acetoin from a labeled upstream substrate | Overexpress genes in the upstream pathway (e.g., glycolysis) |
| Cofactor imbalance (NADH/NAD+ ratio) | Flux analysis around redox reactions mdpi.com | Express cofactor regenerating enzymes (e.g., NADH oxidase) researchgate.netmdpi.com |
| Low activity of a key biosynthetic enzyme | Accumulation of the enzyme's 13C-labeled substrate | Enzyme engineering or overexpression of the corresponding gene |
| Re-consumption of the product | Tracer experiments showing conversion of this compound to other metabolites | Knockout of genes responsible for product degradation nih.gov |
Validation of Engineered Metabolic Pathways through Tracer Experiments
After a metabolic pathway has been engineered, it is crucial to validate that the genetic modifications have resulted in the desired functional changes within the cell. Tracer experiments using this compound or its labeled precursors are a powerful tool for this validation. nih.govresearchgate.net By introducing a 13C-labeled substrate and tracking the fate of the label, researchers can confirm that the engineered pathway is active and that carbon is being channeled as predicted. nih.gov
For instance, if a heterologous pathway for acetoin production from a novel substrate is introduced into a host organism, feeding the organism that 13C-labeled substrate should result in the production of 13C-labeled acetoin. The specific labeling pattern of the resulting acetoin can confirm the exact sequence of reactions and rule out the involvement of alternative, native pathways. nih.gov
This validation step is critical in the design-build-test-learn cycle of metabolic engineering. nih.gov It provides direct evidence that the engineered biological system is functioning as intended and offers quantitative data to inform the next round of engineering efforts. Without such validation, it would be difficult to distinguish between a poorly designed pathway and a well-designed pathway that is simply not being expressed or is being hampered by unforeseen metabolic issues.
Applications in Industrial Biotechnology Research (e.g., precursor for 2,3-butanediol)
Acetoin is a valuable platform chemical in its own right, but it also serves as a key precursor for the production of 2,3-butanediol (B46004) (2,3-BDO), another important bulk chemical with a wide range of industrial applications, including the production of synthetic rubber, plastics, and antifreeze agents. nih.govmdpi.comresearchgate.net The efficient conversion of acetoin to 2,3-BDO is therefore a significant area of research in industrial biotechnology.
Tracer studies utilizing this compound are employed to optimize this conversion. By providing this compound to a microorganism, researchers can track its conversion to 2,3-BDO and identify any competing reactions that might be consuming the acetoin. This allows for the targeted engineering of strains to enhance the activity of butanediol (B1596017) dehydrogenase, the enzyme responsible for converting acetoin to 2,3-BDO, while minimizing the activity of enzymes that might divert acetoin to other products. nih.govnih.gov
Furthermore, these tracer studies can help in understanding the stereoisomerism of 2,3-BDO production. mdpi.com Different stereoisomers of 2,3-BDO have different applications, and controlling the stereospecificity of the production process is highly desirable. By using labeled acetoin, it is possible to elucidate the pathways leading to the formation of specific isomers, enabling the engineering of strains that produce optically pure 2,3-BDO. nih.govmdpi.com The insights gained from such studies are crucial for developing economically viable and sustainable bioprocesses for the industrial production of 2,3-butanediol. mdpi.com
Emerging Research Frontiers for Acetoin 13c4
Tracing Carbon Flow in Complex Biological Systems and Co-cultures
Stable isotope tracing with compounds like Acetoin-13C4 is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes in biological systems researchgate.netresearchgate.net. By introducing a 13C-labeled substrate, researchers can track how the labeled carbon is incorporated into downstream metabolites. This approach is particularly valuable in complex systems and co-cultures, where multiple organisms or cellular compartments interact metabolically.
In metabolic flux analysis (MFA), 13C labeling patterns in metabolites are measured, typically using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) umn.eduscribd.com. These labeling patterns provide constraints that, when integrated with a metabolic network model, allow for the calculation of intracellular metabolic fluxes – the rates at which reactions occur within the cell researchgate.netscience.gov.
The application of 13C-MFA with tracers like this compound enables the quantitative study of cellular physiology in various organisms, including microbes and potentially more complex biological systems researchgate.netresearchgate.net. For well-established model organisms, metabolic models and stable-isotope tracing studies are more common. However, for non-model organisms or complex co-cultures, 13C-MFA with specific labeled compounds like this compound can help to elucidate less-understood metabolic pathways and interactions researchgate.net. Innovative 13C-MFA approaches, including parallel labeling experiments and integrated data analysis, are being developed to enhance the rigor of pathway model validation and improve the quantification of metabolic fluxes in complex scenarios researchgate.net.
While the provided search results highlight the general principles and applications of 13C metabolic flux analysis and stable isotope tracing in various biological contexts, specific detailed research findings using this compound specifically for tracing carbon flow in complex biological systems and co-cultures were not extensively detailed in the snippets. However, the general methodology of using 13C-labeled compounds as internal standards or tracers in analytical methods and metabolic studies is well-established and forms the basis for this research frontier umn.edumdpi.comnih.gov.
Understanding Metabolic Adaptations under Environmental Stressors
Metabolic adaptation is crucial for the survival of organisms facing environmental stressors. Stable isotope labeling, including the use of this compound, can provide insights into how metabolic pathways are rerouted or altered in response to conditions such as salinity, oxygen availability, or nutrient limitation science.govmdpi.comnih.gov.
Research on the effects of environmental factors on metabolism often involves analyzing changes in metabolite concentrations and metabolic fluxes. 13C-labeled compounds can be used to track how the flux through specific pathways changes under stress conditions. For instance, studies investigating microbial metabolism under varying oxygen concentrations have shown shifts in fermentation profiles and the production of metabolites like acetoin (B143602) and diacetyl researchgate.net.
While direct studies specifically using this compound to investigate metabolic adaptations under environmental stressors were not prominently featured in the provided snippets, research using unlabeled acetoin has demonstrated its role in promoting plant growth and alleviating saline stress in lettuce seedlings mdpi.com. This suggests that acetoin metabolism is influenced by and can influence stress responses. Transcriptomic analysis in this study revealed that acetoin application affected genes involved in plant hormone signal transduction and the mitogen-activated protein kinase pathway, which are linked to responses to environmental stimuli and stress mdpi.com.
Furthermore, studies on microbial metabolism under stress, such as in Lactococcus lactis exposed to high acetoin levels, have shown that acetoin stress can lead to damage to DNA and proteins and significantly alter membrane fatty acid composition nih.gov. This indicates that organisms employ adaptive responses to cope with the presence or accumulation of acetoin, highlighting the interplay between environmental factors, metabolite levels, and cellular adaptation nih.gov. Using this compound in such studies could provide quantitative data on how carbon flux through acetoin synthesis or degradation pathways is altered under stress, offering deeper insights into these adaptive mechanisms.
Metabolic flux analysis using 13C labeling has also been applied to understand microbial adaptations to challenging environments, such as carbon-limited soil or in response to abiotic stresses in plants science.gov. These studies demonstrate the broader utility of stable isotope tracing in deciphering metabolic reprogramming under stress, a principle applicable to research involving this compound.
Development of Novel Biosensors and Analytical Tools for this compound Detection
Accurate and sensitive detection of acetoin is important in various fields, including food quality control and metabolic research researchgate.net. The development of novel biosensors and analytical tools specifically for this compound detection would be a significant advancement, enabling more precise tracing and quantification in complex matrices.
Current methods for acetoin detection often involve techniques like gas chromatography (GC) researchgate.net. However, there is a growing interest in developing faster, more cost-effective, and potentially "on-line" methods, such as biosensors researchgate.net.
Research has explored the development of acetoin biosensors, for example, based on enzyme-modified field-effect sensors utilizing acetoin reductase researchgate.net. Such biosensors can catalyze the conversion of acetoin, and the resulting change in properties (e.g., pH or electron transfer) can be measured to determine the acetoin concentration researchgate.net. While the cited example focuses on unlabeled acetoin, the principles could potentially be adapted for the detection of this compound, possibly by coupling the enzymatic reaction with a detection method capable of distinguishing the labeled isotope, such as mass spectrometry.
The use of stable isotope-labeled compounds like this compound as internal standards is a common practice in analytical chemistry to improve the accuracy and reliability of quantification using mass spectrometry umn.edumdpi.com. By adding a known amount of the labeled standard to a sample, variations in sample preparation, matrix effects, and instrument response can be corrected for, leading to more accurate quantification of the unlabeled analyte. This highlights the importance of having access to highly pure this compound for analytical applications.
Future research frontiers in this area could involve developing biosensors or analytical platforms specifically designed to recognize and quantify the 13C signature of this compound, potentially enabling real-time monitoring of its concentration or flux in biological systems. The integration of highly sensitive mass spectrometry techniques, such as those coupled with advanced separation methods like Ultra Performance Liquid Chromatography (UHPLC-MS), is crucial for detecting and quantifying labeled metabolites at low concentrations in complex biological samples scribd.comnih.gov.
Q & A
Q. What experimental protocols are recommended for synthesizing and characterizing Acetoin-13C4 in metabolic studies?
- Methodological Answer :
- Synthesis : Use established protocols for isotopic labeling, such as enzymatic or microbial pathways, ensuring strict control of isotopic precursors (e.g., 13C-glucose). Validate isotopic incorporation via Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) .
- Characterization : Include NMR (e.g., 13C-NMR to confirm 13C incorporation at all four positions) and High-Resolution Mass Spectrometry (HRMS) to verify molecular integrity. Purity should be confirmed via HPLC with a refractive index detector .
- Reporting : Follow journal guidelines for detailed experimental sections, including reagent sources, reaction conditions, and spectral data. Limit main-text characterization to critical compounds; supplemental files should house raw spectral data .
Q. How can researchers ensure isotopic purity and avoid contamination in this compound experiments?
- Methodological Answer :
- Quality Control : Use triple-quadrupole MS to detect isotopic impurities (e.g., 12C contamination). Compare retention times and spectral patterns against unlabeled acetoin standards .
- Storage : Store labeled compounds in inert atmospheres (e.g., argon) to prevent degradation. Regularly validate stability via accelerated aging tests .
- Documentation : Report batch-specific purity metrics (e.g., isotopic enrichment ≥98%) in the Methods section, referencing vendor certificates or in-house validation data .
Q. Which analytical techniques are most suitable for quantifying this compound in complex biological matrices?
- Methodological Answer :
- GC-MS/LC-MS : Optimize ionization settings (e.g., ESI+ for LC-MS) and use isotope dilution with internal standards (e.g., deuterated acetoin) to correct for matrix effects.
- Data Validation : Perform spike-and-recovery experiments in representative matrices (e.g., cell lysates) to assess accuracy (target: 85–115% recovery) .
- Statistical Reporting : Include error bars (standard deviation) and statistical tests (e.g., t-tests) in figures. Use supplementary tables for raw chromatograms and calibration curves .
Advanced Research Questions
Q. How can isotopic dilution effects impact metabolic flux analysis (MFA) when using this compound?
- Methodological Answer :
- Modeling : Incorporate isotopic dilution into flux models using software like INCA or OpenFLUX. Assume a constant intracellular pool size or measure it experimentally via quenching and extraction .
- Control Experiments : Compare flux results from 13C-labeled vs. unlabeled substrates to quantify dilution biases. Use ANOVA to assess significance (p < 0.05) .
- Reporting : Disclose dilution assumptions in the Methods and discuss their impact on flux uncertainty in the Discussion .
Q. What strategies resolve contradictions between this compound tracer data and existing metabolic models?
- Methodological Answer :
- Hypothesis Testing : Formulate competing hypotheses (e.g., alternative pathway activation vs. model incompleteness). Use Bayesian model selection to compare fits to experimental data .
- Experimental Validation : Design knockout/overexpression strains to test pathway predictions. Measure metabolite pool sizes via LC-MS/MS and correlate with model outputs .
- Literature Integration : Conduct a systematic review to identify gaps in prior models (e.g., missing regulatory nodes). Use tools like PRISMA to structure the review and avoid citation bias .
Q. How should researchers design time-resolved experiments to track this compound dynamics in microbial consortia?
- Methodological Answer :
- Sampling Protocol : Collect timepoints at intervals reflecting metabolic turnover (e.g., every 15 minutes during exponential growth). Use rapid sampling devices to minimize perturbations .
- Multi-Omics Integration : Pair 13C-tracing with transcriptomics/proteomics to link flux changes to gene expression. Apply correlation networks (e.g., WGCNA) to identify regulatory hubs .
- Data Presentation : Use heatmaps for metabolite timecourses and Sankey diagrams for flux distributions. Provide raw data in public repositories (e.g., MetaboLights) .
Data Presentation and Reproducibility
Q. What are best practices for presenting isotopic labeling data in publications?
- Methodological Answer :
- Tables : Include a summary table comparing 13C enrichment across key metabolites (Table 1). Use footnotes to define abbreviations (e.g., M+4 for fully labeled acetoin) .
- Figures : Prioritize clarity; avoid overcrowding spectra. Use insets to highlight isotopic peaks and annotate with m/z values .
- Supplemental Data : Upload raw NMR/MS files, scripts for flux analysis, and strain genotypes. Link to datasets using DOIs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
